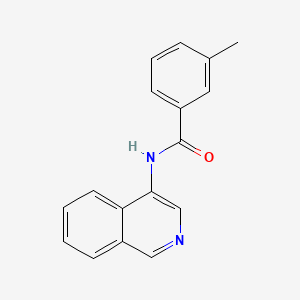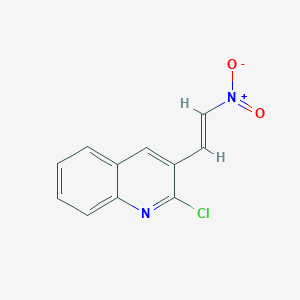
Pycnogenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pycnogenol is a natural plant extract derived from the bark of the French maritime pine tree (Pinus pinaster). This extract is renowned for its potent antioxidant properties, which are attributed to its unique combination of bioflavonoids, procyanidins, and phenolic acids. This compound has been extensively studied for its potential health benefits, including its ability to protect the body against free radicals and oxidative stress, which can contribute to various health conditions such as cardiovascular diseases, aging, and inflammation .
准备方法
Synthetic Routes and Reaction Conditions: Pycnogenol is obtained through a proprietary extraction process that involves a solvent-free, water-based method to extract the active compounds from the pine bark. This gentle extraction method preserves the integrity of the bioactive components and ensures their bioavailability . The bark is carefully selected and processed to ensure the highest quality and purity of the extract.
Industrial Production Methods: The industrial production of this compound involves the standardized extraction of bioflavonoids, procyanidins, and phenolic acids from the bark of the French maritime pine tree. The extraction process is designed to maintain the consistency and efficacy of the extract, ensuring that each batch contains specific concentrations of active compounds .
化学反应分析
Types of Reactions: Pycnogenol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its antioxidant and anti-inflammatory properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability and efficacy of the extract .
Major Products Formed: The major products formed from the reactions involving this compound include various metabolites that contribute to its antioxidant and anti-inflammatory effects. These metabolites are responsible for the extract’s ability to scavenge free radicals and protect cells from oxidative damage .
科学研究应用
Pycnogenol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. Some of the key applications are:
作用机制
The mechanism of action of Pycnogenol involves its ability to scavenge free radicals and protect cells from oxidative damage. This compound enhances the production of nitric oxide, which relaxes blood vessels and improves blood flow . It also inhibits the activity of enzymes that break down collagen and elastin, promoting skin elasticity and reducing skin fatigue . Additionally, this compound’s anti-inflammatory properties are attributed to its ability to downregulate inflammatory mediators and enhance the expression of antioxidant enzymes .
相似化合物的比较
Pycnogenol is unique due to its comprehensive array of active compounds, including bioflavonoids, procyanidins, and phenolic acids. This unique composition sets it apart from other similar compounds, such as:
Grape Seed Extract: While both this compound and grape seed extract contain procyanidins, this compound has a higher concentration of bioflavonoids and phenolic acids, making it a more potent antioxidant.
Green Tea Extract: Green tea extract is rich in catechins, which are also present in this compound.
Resveratrol: Resveratrol is another potent antioxidant found in red wine and certain berries.
属性
CAS 编号 |
174882-69-0 |
|---|---|
分子式 |
C6H14N2O3 |
分子量 |
0 |
同义词 |
Pinus pinaster, bark extract |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2H-Cyclopent[d]isoxazole-3-carboxylicacid,3,3a,4,6a-tetrahydro-,(3alpha,3aalpha,6aalpha)-(9CI)](/img/structure/B1171369.png)



